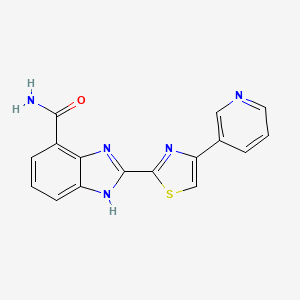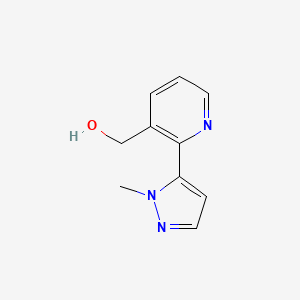
5-Chloro-N-methyl-1H-indole-3-ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-methyl-1H-indole-3-ethanamine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in a variety of natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-methyl-1H-indole-3-ethanamine typically involves the chlorination of N-methyl-1H-indole-3-ethanamine. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure the selective formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, is becoming increasingly common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-N-methyl-1H-indole-3-ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Indole-3-ethanol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-N-methyl-1H-indole-3-ethanamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Chloro-N-methyl-1H-indole-3-ethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. In biological systems, it may act as an agonist or antagonist, modulating the activity of neurotransmitter receptors or inhibiting enzyme function. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-N,N-dimethyltryptamine: Known for its psychoactive properties and use in neurological research.
5-Fluoro-N-methyl-1H-indole-3-ethanamine: Similar structure with a fluorine atom instead of chlorine, used in medicinal chemistry.
Uniqueness
5-Chloro-N-methyl-1H-indole-3-ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions and may influence its interaction with biological targets, making it a valuable compound for diverse research applications .
Propriétés
Formule moléculaire |
C11H13ClN2 |
|---|---|
Poids moléculaire |
208.69 g/mol |
Nom IUPAC |
2-(5-chloro-1H-indol-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H13ClN2/c1-13-5-4-8-7-14-11-3-2-9(12)6-10(8)11/h2-3,6-7,13-14H,4-5H2,1H3 |
Clé InChI |
IAKXKRUMJQNZEL-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1=CNC2=C1C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-[1,8]naphthyridine-4-carbaldehyde](/img/structure/B8324860.png)

![[(1S)-1-(5-fluoropyridin-2-yl)propyl]amine](/img/structure/B8324885.png)


![1-Bromo-4-[(2-ethoxyethoxy)methyl]benzene](/img/structure/B8324905.png)






![7-Ethyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B8324934.png)

